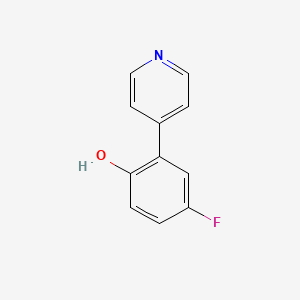

4-Fluoro-2-pyridin-4-yl-phenol

Description

Contextual Significance of Fluorinated Heterocyclic Phenols

Fluorinated heterocyclic phenols are a class of organic compounds that have garnered considerable attention in scientific research. The introduction of a fluorine atom into a phenol (B47542) molecule can significantly alter its electronic properties, acidity, and lipophilicity. These modifications can, in turn, influence the compound's biological activity and pharmacokinetic properties. When a heterocyclic moiety, such as a pyridine (B92270) ring, is also incorporated, the resulting molecule gains additional sites for hydrogen bonding and potential metal coordination, further expanding its chemical and biological versatility.

The pyridine ring, a basic heterocyclic amine, is a common feature in many pharmaceuticals and natural products. wikipedia.org Its ability to act as a hydrogen bond acceptor and its potential to be protonated at physiological pH can be crucial for molecular recognition and binding to biological targets. The combination of a fluorinated phenol with a pyridine ring, as seen in 4-Fluoro-2-pyridin-4-yl-phenol , therefore presents a compelling scaffold for the design of novel bioactive molecules.

Historical Perspectives on the Investigation of this compound in Academic Literature

Historically, the preparation of such compounds often involved multi-step, and sometimes low-yielding, reactions. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryls. wikipedia.org These methods allow for the direct and efficient formation of carbon-carbon bonds between different aromatic rings. The Suzuki reaction, first published by Akira Suzuki in 1979, utilizes a palladium catalyst to couple an organoboron compound with a halide, offering a versatile and functional-group-tolerant approach to biaryl synthesis. wikipedia.org It is highly probable that the synthesis of This compound would leverage such modern coupling techniques. For instance, the coupling of a suitably protected 2-halophenol with a pyridineboronic acid or vice versa represents a plausible and efficient synthetic route.

Current Research Landscape and Future Trajectories for this compound

The current research landscape for This compound appears to be in a nascent stage, with its presence noted in chemical supplier databases, confirming its existence. chemsrc.comchemsrc.com However, dedicated research articles focusing on its synthesis, properties, and applications are not prominent. This suggests that the compound may be a relatively new or underexplored molecule.

The future research trajectories for This compound are likely to be driven by the potential applications stemming from its hybrid structure. Key areas of investigation could include:

Medicinal Chemistry: Exploration of its potential as a kinase inhibitor, an antifungal agent, or a scaffold for other therapeutic targets. The fluorinated phenol moiety is a common feature in many bioactive compounds, and the pyridine ring can provide crucial interactions with biological macromolecules.

Materials Science: Investigation of its use as a building block for functional polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The rigid, aromatic structure and the potential for intermolecular interactions make it an interesting candidate for materials with specific optical or electronic properties.

Synthetic Methodology: Development and optimization of efficient and scalable synthetic routes to access This compound and its derivatives. This could involve the application of modern cross-coupling reactions or the exploration of novel synthetic strategies.

Given the precedent set by related fluorinated heterocyclic phenols, it is anticipated that research into This compound will expand as its potential in various scientific fields is further recognized and explored.

Interactive Data Table: Physicochemical Properties of Related Compounds

Since specific experimental data for this compound is not widely published, the following table presents data for structurally related compounds to provide context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 4-(Pyridin-2-yl)phenol | C₁₁H₉NO | 171.19 | Not available | wikipedia.org |

| 4-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 157.10 | 75-77 | researchgate.net |

| (4-Fluorophenyl)(pyridin-4-yl)methanone | C₁₂H₈FNO | 201.20 | Not available | acs.org |

Interactive Data Table: Synthetic Approaches for Structurally Similar Compounds

The following table outlines common synthetic methods used for preparing compounds with similar structural motifs to this compound.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | Biaryl | wikipedia.org |

| Palladium-Catalyzed Cross-Coupling | Aryl Iodide, 6-Diazo-2-cyclohexenone | Pd(PPh₃)₄, Et₃N | 2-Arylphenol | acs.org |

| Condensation Reaction | 3,4-diaminopyridine, Fluorinated 2-hydroxy-benzaldehyde | Methanol | Fluorinated Pyridine Schiff Base | dntb.gov.ua |

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

4-fluoro-2-pyridin-4-ylphenol |

InChI |

InChI=1S/C11H8FNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-7,14H |

InChI Key |

ZWDHRSWFJFUXEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC=NC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 2 Pyridin 4 Yl Phenol

Strategic Disconnections and Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.org This process helps in identifying potential synthetic routes by recognizing key bonds that can be formed using reliable chemical reactions.

For 4-Fluoro-2-pyridin-4-yl-phenol, the most logical strategic disconnection is the carbon-carbon (C-C) bond between the fluorophenol ring and the pyridine (B92270) ring. This is a common strategy for biaryl compounds and points directly to the use of a transition metal-catalyzed cross-coupling reaction.

Retrosynthetic Pathway:

The disconnection of the C-C bond between the phenol (B47542) at position C2 and the pyridine at position C4 generates two primary synthons: a 4-fluorophenol (B42351) synthon with a reactive site at the C2 position and a pyridine synthon with a reactive site at the C4 position. A synthon is a conceptual fragment of a molecule that assists in forming a synthesis plan. wikipedia.org These synthons correspond to tangible synthetic equivalents, which are the actual chemical reagents used in the reaction.

This retrosynthetic analysis suggests that a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, would be an effective method for constructing the target molecule. nih.govorganic-chemistry.org This leads to two primary synthetic possibilities based on the choice of synthetic equivalents:

Route A: Coupling of a 2-halo-4-fluorophenol with a pyridine-4-boronic acid or ester.

Route B: Coupling of a (4-fluoro-2-hydroxyphenyl)boronic acid or ester with a 4-halopyridine.

Both routes are viable, and the choice often depends on the commercial availability, stability, and reactivity of the specific precursors.

Classical and Established Synthetic Routes to this compound

The Suzuki-Miyaura cross-coupling reaction is a well-established and versatile method for the formation of C-C bonds and is highly suitable for synthesizing this compound. nih.gov This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. organic-chemistry.org

Based on the retrosynthetic analysis, the synthesis requires a substituted 4-fluorophenol and a substituted 4-pyridine. The key intermediates are typically a boronic acid (or its ester derivative, like a pinacol (B44631) boronate) and a halide (commonly bromide or chloride).

| Route | Fluorophenol Precursor | Pyridine Precursor |

| A | 2-Bromo-4-fluorophenol | Pyridine-4-boronic acid |

| B | (4-Fluoro-2-hydroxyphenyl)boronic acid | 4-Bromopyridine or 4-Chloropyridine |

Interactive Data Table: Key Precursors for Synthesis

The success of a Suzuki-Miyaura coupling is highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, base, and solvent system.

Catalysis : Palladium catalysts are central to the Suzuki reaction. Common choices include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], which are often used for cross-coupling involving heteroaryl compounds. researchgate.netclaremont.edu The choice of ligand associated with the palladium center is crucial for stabilizing the catalyst and facilitating the catalytic cycle.

Base : A base is required to activate the boronic acid, facilitating the transmetallation step in the catalytic cycle. organic-chemistry.org The choice of base can significantly impact the reaction yield. Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base are important considerations.

Solvent Effects : The solvent system must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water. Typical solvents include dioxane, toluene, or dimethylformamide (DMF) mixed with an aqueous base solution. The presence of water can be beneficial, particularly when using inorganic bases. researchgate.net

| Parameter | Typical Reagents and Conditions | Reference |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | nih.govresearchgate.net |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Na₃PO₄ | organic-chemistry.orgresearchgate.net |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | nih.govresearchgate.net |

| Temperature | 65 - 110 °C | researchgate.netclaremont.edu |

Interactive Data Table: Typical Suzuki-Miyaura Reaction Conditions

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmental responsibility, modern organic synthesis seeks to incorporate principles of green chemistry to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.in

Several green chemistry strategies can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. nih.govmdpi.com This rapid and uniform heating often leads to higher yields and purer products, minimizing the need for extensive purification and reducing energy consumption. nih.govijarsct.co.in

Solvent-Free or Green Solvents : Performing reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) is a key principle of green chemistry. mdpi.comrasayanjournal.co.in For Suzuki couplings, reactions can sometimes be conducted in aqueous media, reducing the reliance on volatile organic compounds.

Catalyst Efficiency : Developing more active catalysts that can be used at lower loadings (parts-per-million levels) minimizes waste associated with heavy metals like palladium. Research also focuses on recyclable catalysts to further enhance sustainability. mdpi.com

Advances in catalysis continue to refine synthetic routes. For the synthesis of this compound, which is an achiral molecule, the focus of catalytic transformation is on improving efficiency and scope. The development of new phosphine (B1218219) ligands has enabled Suzuki-Miyaura couplings of challenging substrates, such as electron-deficient heteroaryl chlorides, often at room temperature. organic-chemistry.org While asymmetric synthesis is not directly applicable to the target molecule itself, the development of chiral ligands is crucial for creating chiral derivatives, should they be desired for specific applications. The fundamental cross-coupling methodologies provide a robust platform from which such advanced syntheses can be developed.

Flow Chemistry and Continuous Manufacturing Protocols

The application of flow chemistry, or continuous flow processing, to the synthesis of this compound is a significant step forward. In this paradigm, reactants are continuously pumped through a reactor, where the reaction occurs, and the product is collected at the outlet. This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality.

For the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction, flow chemistry protocols often utilize packed-bed reactors containing a heterogeneous palladium catalyst. vapourtec.com This setup not only facilitates the reaction but also simplifies the separation of the catalyst from the product stream, a significant advantage over homogeneous catalysis. The use of functionalized silica (B1680970) or polymer-based supports for the palladium catalyst can enhance stability and prevent leaching of the metal into the product. vapourtec.com

Continuous manufacturing extends the principles of flow chemistry to the entire production process, integrating multiple reaction and purification steps into a seamless, automated workflow. nih.gov This can dramatically reduce manufacturing time and costs. For this compound, a continuous manufacturing line might involve the in-line synthesis of the boronic acid precursor, followed by the cross-coupling reaction in a flow reactor, and then a series of in-line extraction and crystallization steps to isolate the pure product.

A hypothetical flow chemistry setup for the Suzuki-Miyaura coupling to produce this compound is detailed in the table below.

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value | Rationale |

|---|---|---|

| Reactor Type | Packed-bed reactor with a heterogeneous palladium catalyst | Facilitates catalyst separation and reuse. vapourtec.com |

| Catalyst | Palladium on a silica or polymer support | Offers good stability and low leaching. vapourtec.com |

| Reactants | 4-Fluorophenol derivative and a pyridine-4-boronic acid derivative | Standard precursors for the target molecule. |

| Solvent | A mixture of an organic solvent (e.g., dioxane, isopropanol) and water | Common solvent system for Suzuki-Miyaura reactions. acs.org |

| Base | Aqueous solution of sodium carbonate or potassium phosphate | Necessary for the activation of the boronic acid. acs.orgrsc.org |

| Flow Rate | 0.1 - 1.0 mL/min | Allows for sufficient residence time for the reaction to complete. vapourtec.com |

| Temperature | 80 - 120 °C | Elevated temperatures are often required to drive the reaction to completion. acs.org |

| Pressure | 5 - 15 bar | Can help to prevent solvent boiling and increase reaction rates. |

Optimization of Synthetic Yields and Purity Profiles

Optimizing the yield and purity of this compound is a critical aspect of its synthesis. In both batch and flow chemistry settings, several factors can be manipulated to achieve this.

Catalyst and Ligand Selection: The choice of palladium catalyst and associated ligands is paramount. For Suzuki-Miyaura reactions, a variety of phosphine-based ligands can be employed to enhance the activity and stability of the palladium catalyst. acs.org The use of pre-formed, air- and moisture-stable palladium complexes can also improve reproducibility, especially in large-scale production.

Reaction Conditions: Temperature, reaction time (or residence time in flow chemistry), and the choice of base and solvent all play a crucial role. A screening of different bases and solvents is often necessary to find the optimal conditions for a specific set of reactants. researchgate.net In flow chemistry, the precise control over these parameters allows for fine-tuning of the reaction to maximize yield and minimize the formation of impurities. acs.org

Purification Techniques: To achieve high purity, various purification methods can be employed. A refined synthesis and facile purification process have been developed for similar pyridine-phenolic ligand derivatives which involves a two-step process of Suzuki coupling and demethylation, with purification facilitated by an acid/base extraction protocol. lanl.govresearchgate.net This method can effectively remove significant impurities without the need for conventional gradient chromatography. lanl.govresearchgate.net

The table below illustrates a typical optimization study for the synthesis of a biaryl compound like this compound.

Table 2: Example of a Suzuki-Miyaura Reaction Optimization Study

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 | 92 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | 98 |

| 3 | Pd/C | None | Na₂CO₃ | Ethanol/H₂O | 80 | 85 | 95 |

| 4 | Pd(PPh₃)₄ | None | Cs₂CO₃ | THF/H₂O | 65 | 88 | 97 |

Challenges in Scale-Up and Process Development for this compound Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges.

Catalyst Cost and Removal: Palladium is an expensive precious metal, and its efficient use and recovery are critical for the economic viability of the process. researchgate.net In large-scale batch production, removing residual palladium from the final product to meet regulatory requirements (often in the parts-per-million range) can be a significant challenge. acs.org While heterogeneous catalysts used in flow chemistry can mitigate this issue, catalyst deactivation and leaching over time must be addressed.

Reaction Reproducibility: Reactions that perform well on a small scale may not be as reliable when scaled up. wuxiapptec.com Issues such as inefficient mixing and heat transfer in large reactors can lead to inconsistent yields and purity. nih.gov The quality of starting materials can also have a more pronounced effect on the reaction profile at a larger scale. wuxiapptec.com

Impurity Profile: The formation of byproducts can become more significant on a larger scale. For instance, the decomposition of the boronic acid starting material can lead to the formation of "des-borate" impurities. wuxiapptec.com Careful control of reaction parameters, including oxygen levels, is often necessary to minimize the formation of such impurities. wuxiapptec.com

Transition to Continuous Manufacturing: While offering many benefits, the transition from batch to continuous manufacturing requires a significant upfront investment in equipment and process development. nih.gov The development of a robust and reliable continuous process requires a deep understanding of the reaction kinetics and the influence of various process parameters.

The table below summarizes some of the key challenges and potential mitigation strategies in the scale-up of this compound synthesis.

Table 3: Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Mitigation Strategies |

|---|---|

| High Catalyst Cost | Use of catalysts with low palladium loading, catalyst recycling, and efficient palladium scavenging techniques. acs.org |

| Palladium Contamination | Employment of heterogeneous catalysts in flow systems, or treatment of the reaction mixture with specific scavenging agents. researchgate.net |

| Poor Reproducibility | Careful control of reaction parameters, use of well-defined pre-catalysts, and implementation of process analytical technology (PAT) for real-time monitoring. wuxiapptec.com |

| Impurity Formation | Optimization of reaction conditions to minimize byproduct formation, and development of effective purification protocols. wuxiapptec.com |

| Transition to Flow Chemistry | Thorough process development and modeling, and a staged implementation of continuous manufacturing processes. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Pyridin 4 Yl Phenol

Detailed Reaction Pathways and Transformation Mechanisms

The chemical behavior of 4-Fluoro-2-pyridin-4-yl-phenol is dictated by the electronic properties of its two aromatic rings. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, while the electron-rich phenol (B47542) ring is predisposed to electrophilic substitution.

The pyridine ring in this compound is expected to be activated towards nucleophilic aromatic substitution (SNAr) at the position bearing the fluorine atom. This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex. The fluorine atom at the 4-position is a good leaving group in such reactions.

The general mechanism for SNAr on the pyridine ring would involve the attack of a nucleophile (Nu⁻) at the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity of the pyridine ring.

Predicted Reactivity Order for Halogens in 4-Halopyridines in SNAr: F > Cl > Br > I

This reactivity order, often referred to as the "element effect," is characteristic of SNAr reactions where the rate-determining step is the nucleophilic addition. nih.gov The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial attack.

Studies on related 4-halopyridines have shown that the 4-position is generally more reactive towards nucleophilic substitution than the 2-position. stackexchange.comresearchgate.net This preference can be attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the 4-position. stackexchange.com

A hypothetical SNAr reaction of this compound with a generic nucleophile is depicted below:

Hypothetical Reaction Scheme:

The phenol ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. The fluorine atom at the 4-position of the phenol ring has a dual role: it is weakly deactivating due to its inductive electron-withdrawing effect, but it can also donate electron density through resonance. The hydroxyl group is a powerful activating group and will direct incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the para position is blocked by the fluorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group.

Research on the nitration of 4-fluorophenol (B42351) has shown that substitution occurs at the 2-position, leading to 4-fluoro-2-nitrophenol. rsc.org In the case of this compound, the 2-position is occupied by the pyridin-4-yl group. Thus, electrophilic attack would be directed to the remaining ortho position (position 6) and the meta position (position 3 or 5). The directing effects of the substituents would need to be considered to predict the major product.

Predicted Regioselectivity for EAS on the Phenol Ring: The hydroxyl group strongly directs ortho, while the pyridin-4-yl group is deactivating. The fluorine atom is a weak ortho, para-director. The most probable site for electrophilic attack would be the position ortho to the strongly activating hydroxyl group and not sterically hindered.

A hypothetical EAS reaction, such as nitration, is shown below:

Hypothetical Reaction Scheme:

The phenolic moiety of this compound is susceptible to oxidation. Oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical. researchgate.net These radicals can then undergo further reactions, such as dimerization or coupling. In the context of pyridyl-phenols, one-electron oxidation can be coupled with proton transfer from the phenolic oxygen to the pyridyl nitrogen. acs.org

The pyridine ring is generally resistant to oxidation but can be oxidized under harsh conditions. Conversely, the pyridine ring can be reduced, for example, by catalytic hydrogenation, to the corresponding piperidine. The choice of reducing agent would be crucial to achieve selective reduction of the pyridine ring without affecting the phenol ring.

Predicted Oxidation Products:

Quinone-type structures from oxidation of the phenol ring.

Coupled dimeric products via phenoxyl radical intermediates.

Predicted Reduction Products:

4-Fluoro-2-(piperidin-4-yl)phenol via reduction of the pyridine ring.

Proton Transfer Dynamics and Tautomeric Equilibria

Intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyridine nitrogen is expected in this compound. This can lead to proton transfer, resulting in a zwitterionic tautomer. The position of this equilibrium is influenced by the solvent polarity and the electronic nature of the substituents. acs.orgresearchgate.net

Studies on similar pyridyl-phenol systems have shown that they can exhibit excited-state intramolecular proton transfer (ESIPT), a process that can significantly affect their photophysical properties. researchgate.netacs.orgnih.gov

Potential Tautomeric Forms:

| Tautomer | Description |

| Phenolic Form | The proton resides on the oxygen atom of the hydroxyl group. |

| Zwitterionic (Keto) Form | The proton has transferred to the pyridine nitrogen, creating a pyridinium (B92312) cation and a phenoxide anion. |

The equilibrium between these forms can be investigated using spectroscopic techniques such as NMR and UV-Vis spectroscopy.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not available. However, based on studies of analogous systems, some predictions can be made.

For the SNAr reaction on the pyridine ring , kinetic studies on similar 4-halopyridines have been conducted. nih.govmit.edumindat.org The reaction rates are influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the pyridine ring.

For the EAS reaction on the phenol ring , the kinetics would be dependent on the strength of the electrophile and the reaction conditions. The activation energy for the reaction would be influenced by the stability of the Wheland intermediate.

Hypothetical Kinetic Data for SNAr with a Generic Nucleophile:

| Parameter | Predicted Value/Trend |

| Rate Constant (k) | Expected to be higher than for corresponding chloro- or bromo-pyridines. nih.gov |

| Activation Energy (Ea) | Expected to be relatively low due to the activated nature of the substrate. |

| Reaction Order | Likely second order overall (first order in both substrate and nucleophile). |

Hypothetical Thermodynamic Data for Proton Transfer:

| Parameter | Predicted Value/Trend |

| ΔG° (Gibbs Free Energy) | The sign and magnitude would depend on the relative stability of the tautomers in a given solvent. |

| ΔH° (Enthalpy) | Likely to be small, indicating a low energy difference between the tautomers. |

| ΔS° (Entropy) | The change in entropy would be influenced by changes in solvation upon proton transfer. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates for transformations involving this compound have not been reported. However, the nature of the intermediates can be inferred from established reaction mechanisms.

SNAr Reactions: The key intermediate is a Meisenheimer complex, which is a resonance-stabilized anionic σ-complex. stackexchange.com Its formation is the rate-determining step in many SNAr reactions.

EAS Reactions: The intermediate is a Wheland complex, a resonance-stabilized carbocation. The stability of this intermediate determines the regioselectivity of the reaction.

Oxidation Reactions: Phenoxyl radicals are likely intermediates in the oxidation of the phenolic ring. researchgate.net These are open-shell species that can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy.

Proton Transfer: In some cases, the zwitterionic tautomer could be considered a transient intermediate in reactions that proceed via a proton-transferred state.

Techniques such as low-temperature NMR, stopped-flow spectroscopy, and computational modeling are powerful tools for studying such transient species. acs.org

Photochemical and Photophysical Reactivity Profiles

A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the photochemical and photophysical properties of this compound. However, by examining the behavior of structurally analogous compounds, namely pyridylphenols and fluorinated aromatic systems, a scientifically grounded projection of its reactivity can be formulated. The inherent structural motifs of this compound—a phenolic hydroxyl group (a proton donor) and a pyridinic nitrogen (a proton acceptor)—strongly suggest a propensity for significant photochemical and photophysical activity, likely dominated by processes such as excited-state intramolecular proton transfer (ESIPT).

The photophysical characteristics of 2-pyridylphenol derivatives are often governed by the efficiency of the ESIPT process. In many such compounds, photoexcitation leads to a rapid transfer of the phenolic proton to the nitrogen atom of the pyridine ring. This creates an excited-state keto tautomer, which often possesses efficient non-radiative decay pathways back to the ground state.

For instance, studies on 2-(2′-hydroxyphenyl)pyrimidines, which share the key intramolecular hydrogen bond feature, have shown that these molecules exhibit little to no fluorescence in both solution and solid states. nih.govnih.gov This lack of emission is attributed to a rapid ESIPT process that populates an excited tautomer, which then deactivates non-radiatively. nih.govnih.gov It is therefore highly probable that this compound would behave similarly, exhibiting very weak fluorescence or being non-emissive due to an efficient ESIPT mechanism.

The key role of the phenolic proton in quenching fluorescence can be demonstrated by protonating the pyridine ring. The addition of a strong acid would lead to the formation of a pyridinium salt, which would inhibit the ESIPT process. nih.gov This inhibition of the non-radiative decay channel is expected to "switch on" fluorescence, likely in the blue or violet region of the spectrum. nih.govnih.gov

The fluorine substituent at the 4-position of the phenol ring is anticipated to modulate the electronic properties and, consequently, the photophysical behavior. Fluorine substitution can enhance the photostability of aromatic compounds and, in some cases, increase fluorescence quantum yields. researchgate.netresearchmap.jpnih.govresearchgate.netnih.gov The electron-withdrawing nature of fluorine would increase the acidity of the phenolic proton, potentially influencing the rate and efficiency of the ESIPT process.

A summary of the expected photophysical properties based on analogous compounds is presented in the interactive table below.

| Property | Expected Behavior for this compound | Rationale based on Analogous Compounds |

| Fluorescence | Weak to non-existent in neutral form. | Efficient ESIPT creates a non-radiative decay pathway, similar to 2-(2'-hydroxyphenyl)pyrimidines. nih.govnih.gov |

| Fluorescence Switching | Fluorescence can be "switched on" by protonation of the pyridine nitrogen. | Protonation inhibits ESIPT, blocking the non-radiative channel. nih.gov |

| Excited-State Lifetime | Likely to be very short in the neutral form. | Rapid depopulation of the initially excited state via ESIPT. |

| Stokes Shift | If fluorescent, a large Stokes shift would be expected for the keto tautomer emission. | ESIPT leads to a significant structural and electronic reorganization in the excited state. |

| Effect of Fluorine | May enhance photostability and modulate quantum yield. | Fluorine substitution is known to influence these properties in aromatic systems. researchgate.netresearchmap.jpnih.gov |

Beyond photophysical deactivation, the structure of this compound suggests potential for several photochemical reactions.

Proton-Coupled Electron Transfer (PCET): The combination of a phenol and a pyridine moiety makes the molecule susceptible to PCET reactions. Photoexcitation can significantly alter the redox properties, potentially leading to electron transfer from the phenol to an external acceptor, coupled with proton transfer to the pyridine. acs.orgdiva-portal.org In the presence of a suitable photoexcited oxidant, the phenol unit could undergo oxidation. unige.ch

Photochemical C-N Bond Formation: Recent studies have demonstrated that the photochemical reaction between phenols and pyridinium salts can lead to C-N bond formation through an electron-donor-acceptor (EDA) complex, forming phenoxyl radical cations as intermediates. chemrxiv.org While this compound already possesses the C-N linkage, under certain photochemical conditions with external reagents, further reactivity could be initiated at the phenol or pyridine rings.

Photolysis and Stability: The fluorine substituent is generally known to increase the stability of aromatic compounds towards photodegradation. nih.govresearchgate.net However, studies on fluorinated pharmaceuticals have shown that photolysis can still occur, sometimes leading to defluorination or the formation of various fluorinated photoproducts. nih.gov The stability of the C-F bond in this compound under prolonged UV irradiation would need to be experimentally determined.

Detailed research findings on closely related compounds are summarized in the table below, providing a basis for the predicted reactivity of this compound.

| Research Finding on Analogous Compounds | Implication for this compound | Reference(s) |

| 2-(2′-hydroxyphenyl)pyrimidines are non-emissive due to fast ESIPT, but fluoresce upon protonation. | Suggests a similar "switchable" fluorescence behavior. | nih.govnih.gov |

| Anthracene-phenol-pyridine triads undergo photoinduced concerted electron and proton transfer. | Highlights the potential for PCET reactions. | acs.org |

| One-electron oxidation of pyridyl-phenols is coupled to intramolecular proton transfer. | Indicates a likely pathway for photo-oxidative reactions. | diva-portal.org |

| Fluorination of styrylbenzene derivatives can lead to enhanced fluorescence intensity. | The fluoro group may positively modulate any inherent fluorescence. | nih.gov |

| Photochemical C-H amination of phenols can occur via EDA complexation with pyridinium. | Points to potential photochemical reactivity pathways involving radical cations. | chemrxiv.org |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Fluoro 2 Pyridin 4 Yl Phenol

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most precise information about the arrangement of atoms in the solid state. While specific crystallographic data for 4-Fluoro-2-pyridin-4-yl-phenol is not widely published, a detailed analysis of the closely related isomer, 4-(2-Fluoropyridin-5-yl)phenol , offers significant insights into the expected structural characteristics. nih.govresearchgate.net

The analysis of 4-(2-Fluoropyridin-5-yl)phenol reveals that the molecule is not perfectly planar. The 4-hydroxyphenyl and the 2-fluoropyridine (B1216828) rings are twisted with respect to each other, exhibiting a dihedral angle of 31.93 (6)°. nih.govresearchgate.net Both the 4-hydroxybenzene ring and the 2-fluoropyridine ring are individually planar, with root-mean-square deviations of 0.0222 Å and 0.0154 Å, respectively. researchgate.net

Table 1: Selected Crystal and Refinement Data for 4-(2-Fluoropyridin-5-yl)phenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈FNO |

| Molecular Weight | 189.18 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.275 (3) |

| b (Å) | 7.4343 (11) |

| c (Å) | 19.328 (3) |

| V (ų) | 1763.8 (6) |

| Z | 8 |

| Temperature (K) | 296 |

| R-factor | 0.051 |

Data sourced from references nih.govresearchgate.net.

Hydrogen bonds are the primary drivers of the supramolecular assembly in 4-(2-Fluoropyridin-5-yl)phenol. The hydroxyl group (-OH) of the phenol (B47542) ring acts as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring serves as an acceptor. This results in the formation of strong O—H···N hydrogen bonds that link the molecules into C(9) chains propagating along the c-axis direction. nih.govresearchgate.net

Table 2: Hydrogen Bond Geometry for 4-(2-Fluoropyridin-5-yl)phenol (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O—H···N | 0.82 | 2.03 | 2.825 (3) | 163.0 |

D = donor atom, A = acceptor atom. Data sourced from reference researchgate.net.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A full NMR characterization would involve acquiring spectra for all magnetically active nuclei in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the phenol and pyridine rings, typically in the range of 6.5-9.0 ppm. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would display 11 unique signals corresponding to each carbon atom in the asymmetric molecule. The carbon attached to the fluorine (C-F) and the carbon attached to the hydroxyl group (C-O) would appear at characteristic downfield shifts. hw.ac.uk

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. magritek.com A single resonance would be expected for the fluorine atom on the phenol ring. Its chemical shift and coupling to adjacent protons (J_HF) would provide confirmation of its position. nih.govucsb.edu

¹⁵N NMR: ¹⁵N NMR is less sensitive but can provide valuable information about the electronic state of the pyridine nitrogen. huji.ac.ilscispace.com The chemical shift of the nitrogen atom would be indicative of its hybridization and involvement in intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

Table 3: Predicted NMR Chemical Shift Ranges

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 9.0 | Specific shifts depend on substitution pattern. |

| ¹H (Phenolic) | 4.0 - 12.0 | Shift is variable and dependent on conditions. |

| ¹³C (Aromatic) | 110 - 165 | C-F and C-O carbons are typically the most downfield. |

| ¹⁹F | -100 to -130 | Relative to CFCl₃; sensitive to electronic environment. |

Two-dimensional NMR experiments are essential for the unambiguous assignment of all ¹H and ¹³C signals and for confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the phenolic and pyridinyl spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of each proton signal to its attached carbon. researchgate.nethmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would definitively prove the connectivity between the phenol and pyridine rings by showing a correlation between the protons on one ring and the carbons of the other, across the C-C bond linking them. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about which protons are close to each other in space. This can be used to confirm the through-space proximity of protons on the two different rings, which would be consistent with the twisted conformation observed in the solid state.

Solid-State NMR Investigations for Polymorphism and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic environment in crystalline and amorphous solids. For this compound, SSNMR would be instrumental in identifying and distinguishing between different solid forms, such as polymorphs (different crystal packing arrangements of the same molecule) and amorphous states.

Polymorphism can significantly impact a compound's physical properties, including solubility, melting point, and stability. In the solid state, molecules of this compound are held together by a network of intermolecular interactions, most notably O-H···N hydrogen bonds between the phenolic hydroxyl group and the pyridinyl nitrogen atom. Different polymorphic forms would exhibit variations in the geometry and strength of these hydrogen bonds, as well as different packing motifs.

¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR are the most relevant SSNMR techniques for this compound. The chemical shifts of carbon and nitrogen atoms are highly sensitive to their local electronic environment.

¹³C SSNMR: Each unique carbon atom in the crystal's asymmetric unit will produce a distinct resonance in the ¹³C CP/MAS spectrum. Polymorphs, having different crystal packing, would lead to different intermolecular arrangements and thus slightly different electronic environments for the carbon atoms. This would result in a unique set of chemical shifts for each polymorph. For instance, the carbon atoms directly attached to the fluorine (C-F) and the hydroxyl group (C-O), as well as the carbons of the pyridine ring, would be particularly sensitive to changes in intermolecular contacts and hydrogen bonding. acs.orgresearchgate.net The presence of multiple, distinct peaks for a single carbon position can indicate the presence of multiple molecules in the asymmetric unit or a mixture of polymorphic forms. acs.org

¹⁵N SSNMR: The nitrogen atom of the pyridine ring is a key participant in the primary intermolecular hydrogen bond. The ¹⁵N chemical shift is an extremely sensitive probe of the protonation state and hydrogen-bonding environment of pyridine nitrogen. mdpi.com In different polymorphs of this compound, the O-H···N bond distance and angle would likely vary, leading to distinct ¹⁵N chemical shifts. mdpi.com A stronger hydrogen bond typically causes a significant change in the ¹⁵N chemical shift tensor. mdpi.com

Amorphous forms lack the long-range order of crystalline materials. This disorder results in a distribution of local environments for each atom, which in SSNMR spectra translates to broad, poorly resolved peaks instead of the sharp lines seen for crystalline forms. rsc.orglibretexts.org SSNMR is therefore an excellent tool to quantify the degree of crystallinity in a sample of this compound.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained from SSNMR |

| ¹³C | 100-170 (Aromatic/Phenolic C) | Distinguishes between polymorphs based on unique chemical shifts for each carbon site in the crystal lattice. Broad peaks indicate amorphous content. |

| ¹⁵N | ~250-300 (Pyridine, H-bonded) | Highly sensitive to the O-H···N hydrogen bond strength and geometry, providing a clear marker for different solid-state forms. |

Table 1. Representative SSNMR parameters for characterizing solid forms of this compound, based on data for analogous pyridinyl and phenolic compounds. researchgate.netmdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. These methods are essential for functional group identification and for studying intermolecular interactions in this compound.

The vibrational spectrum of this compound is dominated by modes originating from its three key components: the phenol group, the fluoro-substituted benzene (B151609) ring, and the pyridine ring. The assignment of these modes can be made by comparison with spectra of related molecules like phenol, 4-fluorophenol (B42351), and pyridine, and aided by computational methods like Density Functional Theory (DFT). acs.orgacs.org

O-H and C-O Vibrations: The O-H stretching vibration (νO-H) is one of the most characteristic bands. In a non-hydrogen-bonded state (e.g., very dilute solution in a non-polar solvent), this would appear as a sharp band around 3600 cm⁻¹. jove.comspcmc.ac.in However, due to strong intermolecular O-H···N hydrogen bonding in the solid state, this band is expected to be very broad and shifted to a much lower frequency, typically in the 3200-2500 cm⁻¹ range. docbrown.info The C-O stretching vibration (νC-O) is expected in the 1200-1300 cm⁻¹ region. docbrown.info

Aromatic Ring Vibrations: C=C stretching vibrations within both the phenolic and pyridinyl rings occur in the 1600-1400 cm⁻¹ region. acs.orgdocbrown.info The C-H stretching vibrations (νC-H) of the aromatic rings appear above 3000 cm⁻¹.

C-F Vibration: The C-F stretching vibration (νC-F) is typically strong in the IR spectrum and is expected to be found in the 1250-1150 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| ν(O-H) stretch | 3200-2500 (Broad) | Lowered frequency due to strong O-H···N intermolecular hydrogen bonding. docbrown.info |

| ν(C-H) stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on both aromatic rings. |

| ν(C=C) stretch (Aromatic) | 1610-1430 | Ring stretching modes of the phenol and pyridine rings. docbrown.info |

| ν(C-O) stretch | 1280-1200 | Stretching of the phenol C-O bond. docbrown.info |

| ν(C-F) stretch | 1250-1150 | Stretching of the C-F bond on the phenol ring. acs.org |

| δ(O-H) bend | 1410-1310 | In-plane bending of the O-H group, often coupled with ring modes. |

Table 2. Representative assignment of fundamental vibrational modes for this compound based on analogous compounds.

The most significant intermolecular interaction in this compound is the O-H···N hydrogen bond. IR spectroscopy is particularly sensitive to such interactions. The strength of a hydrogen bond is inversely related to the O-H bond strength; a stronger H-bond weakens the O-H covalent bond. This weakening reduces the force constant of the O-H bond, resulting in a decrease (red shift) in its stretching frequency. jove.comspcmc.ac.in

The magnitude of this red shift is a direct indicator of the hydrogen bond's strength. For this compound, the expected shift of the O-H band from ~3600 cm⁻¹ (free OH) to the 3200-2500 cm⁻¹ region signifies a strong hydrogen bond. docbrown.info Furthermore, the band becomes significantly broadened because, in the solid state, a population of molecules exists with a slight distribution of hydrogen bond lengths and angles, leading to a continuum of absorption frequencies. jove.com

Variable-concentration studies in a non-polar solvent could be used to distinguish between intermolecular and intramolecular hydrogen bonding. Upon dilution, bands associated with intermolecular interactions decrease in intensity, while a "free" O-H band would appear at a higher frequency. spcmc.ac.in For this compound, this would confirm the intermolecular nature of the O-H···N bond.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and excited-state properties of a molecule.

The UV-Vis absorption spectrum of this compound is determined by its chromophores: the fluorophenol and pyridine ring systems. These aromatic systems give rise to π → π* electronic transitions. The primary chromophore can be considered as a single, conjugated system due to the direct linkage between the two rings.

The spectrum would be expected to show strong absorption bands in the UV region, likely between 250-300 nm. frontiersin.orgbgu.ac.il The substitution pattern influences the exact position (λ_max) and intensity of these absorptions. The fluorine atom, being an electron-withdrawing group via induction but electron-donating via resonance, and the electron-withdrawing pyridine ring will modulate the energy levels of the π molecular orbitals. Compared to phenol itself (λ_max ≈ 270 nm), the extended conjugation and substitution in this compound would likely result in a red shift (shift to longer wavelength) of the absorption bands. bgu.ac.ilnih.gov Protonation of the pyridine nitrogen in acidic conditions would further enhance its electron-withdrawing character, typically leading to an additional red shift in the absorption spectrum. researchgate.net

| Transition Type | Expected λ_max (nm) | Chromophore |

| π → π | 250 - 300 | Conjugated pyridinyl-phenol system. frontiersin.orgbgu.ac.il |

| n → π | >300 (Weak) | Transition involving the nitrogen lone pair on the pyridine ring, may be obscured by stronger π → π* bands. |

Table 3. Expected electronic transitions for this compound in a neutral solvent.

Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state via several pathways, including fluorescence (emission of a photon). The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. The excited-state lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.

For phenolic compounds, these properties are highly sensitive to structure and environment. Phenol itself has a relatively low quantum yield in non-polar solvents (e.g., Φ_F ≈ 0.08 in cyclohexane) and a short lifetime (τ_F ≈ 2.1 ns). aip.org The presence of the fluorine atom and the pyridine ring will significantly influence these values. The site of fluorine substitution is known to have a remarkable effect; for instance, 4-fluorophenol exhibits a fluorescence yield almost six times larger than 3-fluorophenol. nih.gov

The pyridine ring introduces additional non-radiative decay pathways (e.g., intersystem crossing) that can quench fluorescence, potentially leading to a low quantum yield. However, protonation of the pyridine nitrogen can restrict these pathways and often leads to a dramatic increase in fluorescence intensity and lifetime. researchgate.net Furthermore, excited-state proton transfer (ESPT) to a solvent molecule can occur, which is another efficient quenching mechanism for phenols, particularly in protic solvents. researchgate.net

| Compound Class | Representative Quantum Yield (Φ_F) | Representative Lifetime (τ_F) (ns) | Influencing Factors |

| Phenol | ~0.08 (in cyclohexane) | ~2.1 | Structure, solvent, non-radiative decay. aip.org |

| Fluorophenols | Varies significantly with substitution (e.g., 4-FP > 3-FP) | 1-5 | Position of fluorine atom alters non-radiative decay pathways. nih.gov |

| Pyridinyl-phenols | Often low, but increases upon protonation | Can range from ps to ns | Efficiency of intersystem crossing, excited-state proton transfer. researchgate.netresearchgate.net |

Table 4. Representative fluorescence data for analogous compounds to illustrate factors affecting this compound.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of novel chemical entities by providing the exact mass of a molecule with high precision. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. When coupled with tandem mass spectrometry (MS/MS), HRMS enables the detailed investigation of fragmentation pathways, offering profound insights into the compound's chemical structure and bonding.

For this compound, HRMS analysis, typically using a technique like Electrospray Ionization (ESI) in positive ion mode, would begin with the accurate mass measurement of the protonated molecular ion, [M+H]⁺. The high resolving power of instruments such as Orbitrap or FT-ICR mass spectrometers distinguishes the target ion from other ions with the same nominal mass, confirming its elemental formula (C₁₁H₉FNO) with a high degree of confidence. acs.orgrsc.org

The fragmentation analysis of this compound is initiated by subjecting the isolated protonated molecular ion ([M+H]⁺) to collision-induced dissociation (CID). The resulting fragmentation pattern is dictated by the intrinsic chemical properties of the molecule, including the stability of the aromatic rings, the strength of the carbon-fluorine bond, and the presence of the phenolic hydroxyl group and the basic pyridine nitrogen. rsc.orgslideshare.net The study of related fluorinated phenols and pyridinyl compounds suggests a predictable, albeit complex, fragmentation pathway. researchgate.netbeilstein-journals.orgfrontiersin.org

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 188.0663) is expected to proceed through several key dissociation channels. The initial protonation is likely to occur at the most basic site, the nitrogen atom of the pyridine ring.

Loss of Carbon Monoxide (CO): Phenolic compounds are well-known to undergo a characteristic loss of CO (28.010 Da) from the parent ion. docbrown.infonih.gov This fragmentation involves the rearrangement of the phenolic ring, leading to the formation of a stable cyclopentadienyl-type cation. This would result in a fragment ion at m/z 160.0563.

Cleavage of the Inter-ring C-C Bond: The single bond connecting the fluorophenyl and pyridinyl rings is a probable site of cleavage. This would lead to two primary fragment ions, depending on which moiety retains the positive charge. Given the stability of the pyridinium (B92312) ion, the fragment corresponding to protonated pyridine is expected.

Formation of the [C₅H₅N]⁺ Fragment: Cleavage of the bond between the two aromatic systems would generate a fragment corresponding to the pyridine ring. This would likely result in an ion at m/z 79.0444, corresponding to the pyridinium cation.

Loss of Hydrogen Cyanide (HCN) from Pyridine Fragments: Pyridine-containing fragments can undergo a subsequent loss of a neutral HCN molecule (27.011 Da), a characteristic fragmentation for nitrogen-containing heterocyclic rings.

The table below outlines the expected high-resolution mass data for the parent ion and its principal fragments.

Interactive Table 1: High-Resolution Mass Spectrometry Data for this compound

| Theoretical m/z | Ion Formula | Ion Species |

| 188.0663 | [C₁₁H₉FNO]⁺ | [M+H]⁺ |

| 160.0563 | [C₁₀H₇FN]⁺ | [M+H - CO]⁺ |

| 111.0397 | [C₆H₄FO]⁺ | [Fluorophenol moiety]⁺ |

| 79.0444 | [C₅H₅N]⁺ | [Pyridine moiety]⁺ |

The detailed fragmentation pathway provides a structural fingerprint of the molecule. The major theoretical fragments are summarized in the following table.

Interactive Table 2: Proposed Major Fragment Ions of this compound in HRMS/MS

| Observed m/z (Theoretical) | Proposed Formula | Neutral Loss | Proposed Fragment Structure/Description |

| 188.0663 | [C₁₁H₉FNO]⁺ | - | Protonated molecular ion |

| 160.0563 | [C₁₀H₇FN]⁺ | CO | Loss of carbon monoxide from the phenol ring |

| 111.0397 | [C₆H₄FO]⁺ | C₅H₄N | Cleavage of the C-C bond, charge retained on the fluorophenol fragment |

| 79.0444 | [C₅H₅N]⁺ | C₆H₄FO | Cleavage of the C-C bond, charge retained on the pyridine fragment |

This detailed analysis, combining high-resolution mass measurement with a systematic study of fragmentation patterns, allows for the confident structural elucidation of this compound. rsc.orgchromatographyonline.com

Computational and Theoretical Investigations of this compound Remain Unexplored in Publicly Available Research

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic and electronic level. Techniques such as quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are routinely employed to elucidate the electronic structure, molecular orbitals, and charge distribution of chemical compounds. These methods also allow for the determination of optimized molecular geometries, conformational preferences, and the exploration of a molecule's energy landscape to predict its thermodynamic parameters.

Furthermore, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in various environments, such as in solution or at interfaces, offering insights into intermolecular interactions and structural fluctuations over time. The prediction of spectroscopic parameters, including NMR, IR, and UV-Vis spectra, is another critical application of computational methods, often used to complement and interpret experimental data. Theoretical modeling can also be instrumental in mapping out reaction mechanisms and identifying transition states, providing a deeper understanding of a compound's reactivity.

However, the application of these computational and theoretical approaches to this compound has not been the subject of any specific scholarly articles found. Consequently, detailed research findings, data tables, and in-depth analysis for the following areas, as they pertain to this compound, are not available:

Computational and Theoretical Investigations of 4 Fluoro 2 Pyridin 4 Yl Phenol

Theoretical Modeling of Reaction Mechanisms and Transition States

While computational studies have been conducted on structurally related molecules, such as other fluorinated phenols or pyridinyl derivatives, the specific combination of the fluoro, pyridinyl, and phenol (B47542) moieties in the 4-fluoro-2-pyridin-4-yl arrangement has not been a focus of the computational research that is currently in the public domain. Therefore, a dedicated computational and theoretical investigation would be required to generate the specific data and insights requested.

Application of Molecular Docking and Binding Affinity Predictions for Mechanistic Insight

Theoretical molecular recognition studies, primarily through molecular docking simulations, offer significant insights into the potential interactions of 4-Fluoro-2-pyridin-4-yl-phenol with various biological targets. While specific experimental docking studies on this exact compound are not extensively documented in publicly available literature, its structural motifs—a fluorinated phenol and a pyridine (B92270) ring—are common in molecules of biological interest. Therefore, computational models can predict its binding behavior based on the known interactions of these functional groups.

Molecular docking simulations are typically performed to predict the preferred orientation of a ligand when bound to a target protein. The binding affinity is then estimated using a scoring function, which calculates a value often expressed in kcal/mol. A more negative value generally indicates a stronger binding affinity. For a molecule like this compound, key interactions that would be assessed include hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

The hydroxyl group of the phenol ring is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions. The aromatic rings of both the phenol and pyridine moieties can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the binding pocket of a target protein.

In a hypothetical docking study of this compound with a protein kinase, for instance, the following interactions might be observed and quantified:

Hydrogen Bonds: The phenolic hydroxyl group could form a hydrogen bond with a key amino acid residue in the hinge region of the kinase, a common binding motif for kinase inhibitors. The pyridine nitrogen might also form a hydrogen bond with a backbone amide proton.

Hydrophobic Interactions: The phenyl and pyridinyl rings would likely occupy a hydrophobic pocket, interacting with nonpolar residues such as leucine, valine, and isoleucine.

π-π Stacking: The aromatic rings could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The predicted binding affinity would be a composite of these and other, weaker interactions. The relative contributions of these interactions provide a mechanistic hypothesis for how the molecule is recognized by its target.

Interactive Data Table: Predicted Interactions and Binding Affinity

Below is a hypothetical representation of molecular docking results for this compound with a generic protein target, based on findings for similar phenolic and pyridinyl compounds. nih.govnih.govnih.govnih.govmdpi.commdpi.com

| Interaction Type | Interacting Residues (Hypothetical) | Predicted Distance (Å) | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | ASP 168 | 2.1 | -7.5 |

| Hydrogen Bond | LYS 72 | 2.8 | |

| π-π Stacking | PHE 167 | 3.5 | |

| Hydrophobic | LEU 25, VAL 33 | N/A |

Note: The data in this table is illustrative and based on computational predictions for analogous compounds.

Topological Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Topological analysis, particularly Hirshfeld surface analysis, is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method maps the electron density around a molecule to identify regions of close contact with neighboring molecules. For this compound, a Hirshfeld surface analysis would provide detailed insights into the packing of molecules in a crystal lattice and the nature of the forces holding them together.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface can be color-coded based on various properties, such as d_norm, which indicates contacts shorter (red), longer (blue), or at van der Waals separation (white). Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of intermolecular contacts.

For this compound, the key intermolecular interactions expected to be prominent in its crystal structure include:

O–H···N Hydrogen Bonds: A strong and highly directional hydrogen bond between the phenolic hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule is anticipated to be a primary interaction driving the crystal packing.

C–H···F Interactions: The fluorine atom is expected to participate in weak C–H···F hydrogen bonds with hydrogen atoms from neighboring molecules. nih.gov

π-π Stacking: The aromatic rings of the phenol and pyridine moieties can engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.

C–H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron clouds of the aromatic rings of a neighboring molecule.

H···H Contacts: A significant portion of the surface area will be involved in non-specific van der Waals interactions between hydrogen atoms.

The presence of the fluorine atom can significantly influence the crystal packing by introducing C–H···F interactions and by altering the electrostatic potential of the phenol ring, which in turn affects other non-covalent interactions.

Interactive Data Table: Predicted Hirshfeld Surface Contact Percentages

The following table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar fluorinated and pyridinyl-substituted aromatic compounds. nih.govmq.edu.auacs.orgnih.govresearchgate.net

| Intermolecular Contact | Predicted Percentage Contribution (%) |

| H···H | 45.5 |

| C···H / H···C | 25.0 |

| O···H / H···O | 15.5 |

| F···H / H···F | 8.0 |

| C···C | 4.0 |

| N···H / H···N | 2.0 |

Note: The data in this table is illustrative and based on computational predictions for analogous compounds.

Synthesis and Structure Activity Relationship Sar Studies of 4 Fluoro 2 Pyridin 4 Yl Phenol Derivatives and Analogues

Rational Design and Synthetic Strategies for Structural Analogues

The rational design of analogues of 4-Fluoro-2-pyridin-4-yl-phenol is guided by established medicinal chemistry principles. The core structure presents several opportunities for modification: the phenolic ring, the pyridine (B92270) ring, and the fluorine substituent itself. Synthetic strategies to access these analogues primarily rely on cross-coupling reactions to form the biaryl core, followed by functionalization or starting from pre-functionalized building blocks.

A prevalent method for constructing the 2-(pyridin-4-yl)phenol (B2758442) core is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of a phenol (B47542) derivative (often protected and functionalized with a boronic acid or ester) with a corresponding pyridine halide. For instance, a protected 4-fluorophenol (B42351) boronic acid can be coupled with 2-bromopyridine, followed by deprotection to yield the parent compound. This modular approach allows for significant variation by simply changing the coupling partners.

Modifications on the Phenolic Ring

The phenolic hydroxyl group is a critical feature, capable of acting as a hydrogen bond donor and acceptor, and its acidity can be modulated by other ring substituents. Modifications are designed to explore the impact of these properties on biological activity.

Substitution of the Hydroxyl Group: The hydroxyl group can be replaced with bioisosteres like an amino (-NH2), thiol (-SH), or a difluoromethyl (-CF2H) group to alter hydrogen bonding capacity and lipophilicity. nih.gov Etherification or esterification of the phenol provides another route to probe the necessity of the hydrogen bond-donating proton.

Positional Isomerism: Moving the hydroxyl group to the 3- or 4-position of the phenol ring would significantly alter the molecule's geometry and its ability to form intramolecular hydrogen bonds with the pyridine nitrogen, thus influencing its conformational preferences and binding modes.

Additional Ring Substituents: Introducing other groups (e.g., methyl, methoxy, chloro) at the positions 3, 5, or 6 of the phenolic ring can modulate the acidity (pKa) of the hydroxyl group and introduce new steric or electronic interactions with a target protein. The electron-donating or -withdrawing nature of these substituents directly influences the reactivity of the phenol. nih.gov

| Modification Type | Example Substituent/Change | Rationale for Design | Potential Synthetic Route |

| Hydroxyl Bioisostere | -NH2, -CF2H | Alter hydrogen bonding, lipophilicity, and metabolic stability. | Suzuki coupling with appropriately substituted aniline (B41778) or difluoromethylbenzene precursors. |

| Additional Substituents | -CH3, -OCH3, -Cl | Modulate phenol pKa, introduce steric bulk, explore hydrophobic/hydrophilic pockets. | Suzuki coupling using pre-substituted fluorophenol boronic acids. |

| Positional Isomerism | 3-hydroxy, 4-hydroxy | Alter molecular geometry and intramolecular hydrogen bonding potential. | Synthesis from corresponding bromophenol and pyridineboronic acid precursors. |

Substitutions on the Pyridine Ring

The pyridine nitrogen makes this ring a hydrogen bond acceptor and imparts basicity, which can be crucial for forming salt bridges with acidic residues in a protein active site. Modifications aim to fine-tune this basicity and explore interactions in different regions of a binding pocket.

Alkyl and Aryl Groups: Addition of small alkyl groups (e.g., methyl) or other aryl rings can probe hydrophobic pockets adjacent to the pyridine binding site.

Electron-Withdrawing/Donating Groups: Introducing groups like cyano (-CN) or amino (-NH2) at various positions on the pyridine ring alters the electron density and the pKa of the pyridine nitrogen, which can be critical for optimizing binding affinity.

Positional Isomerism of the Phenol: Changing the point of connection from the 2-position to the 3-position of the pyridine ring (to give 4-Fluoro-3-pyridin-4-yl-phenol) would drastically change the spatial relationship between the two rings.

| Modification Type | Example Substituent | Rationale for Design | Potential Synthetic Route |

| Basic Center Modulation | -CH3, -CF3, -CN | Fine-tune the pKa of the pyridine nitrogen to optimize ionic or hydrogen bonding. | Suzuki coupling using substituted bromopyridines. |

| Steric/Hydrophobic Probes | -isopropyl, -phenyl | Explore the topology and nature of the enzyme's binding pocket. | Suzuki coupling with appropriately substituted pyridine precursors. |

| Positional Isomerism | Connection at pyridine C-3 | Alter the overall molecular shape and vector of the phenolic substituent. | Synthesis from 3-bromopyridine (B30812) and the corresponding fluorophenol boronic acid. |

Variations of the Linker and Fluorine Position

In the parent compound, the linker is a direct carbon-carbon bond. While this is a common biaryl structure, alternative linkers could be explored. The position of the fluorine atom is also a key variable.

Linker Variation: Introducing flexible linkers like a methylene (B1212753) (-CH2-), ether (-O-), or amine (-NH-) group between the two rings would increase conformational flexibility, which could be advantageous for accessing different binding poses.

Fluorine Position: Moving the fluorine atom to the 3-, 5-, or 6-position on the phenolic ring, or onto the pyridine ring, would serve to probe different regions of the binding site for favorable interactions. Fluorine can form weak hydrogen bonds and participate in favorable orthogonal multipolar interactions (e.g., C-F···C=O), making its precise location critical for optimizing affinity. nih.gov

Bioisosteric Replacement of Fluorine: Replacing the fluorine with other halogens (Cl, Br) or with small groups like methyl (-CH3) or cyano (-CN) helps to dissect the role of electronics versus sterics at that position.

| Modification Type | Example Variation | Rationale for Design | Potential Synthetic Route |

| Linker Insertion | -CH2-, -O- | Increase conformational flexibility; alter the distance and angle between rings. | Williamson ether synthesis (for -O-) or Wittig/reduction sequences (for -CH2-). |

| Fluorine Repositioning | 3-Fluoro, 5-Fluoro, 6-Fluoro | Probe different regions of the binding pocket for fluorine-specific interactions. | Synthesis from the corresponding regioisomeric fluorophenol precursors. |

| Fluorine Bioisostere | -Cl, -CH3 | Differentiate between electronic, steric, and hydrophobic contributions to binding. | Suzuki coupling using appropriately substituted phenol precursors. |

Elucidation of Structure-Reactivity Relationships

The electronic properties of the this compound scaffold dictate its reactivity. The fluorine atom, being highly electronegative, influences the electron density of the entire phenolic ring.

The -OH group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay between these effects, along with the influence of the attached pyridine ring, determines the regioselectivity of further chemical transformations. For instance, reactions like nitration or halogenation on the phenolic ring would be directed by these existing substituents.

Furthermore, the fluorine atom can impact metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can block sites of metabolism, thereby increasing the half-life of a compound. Structure-reactivity studies would involve assessing the metabolic stability of various analogues, for example, by incubating them with liver microsomes and tracking their degradation over time. Analogues with fluorine at different positions would likely exhibit varied metabolic profiles. nih.gov

Structure-Molecular Interaction Relationships (SMIR) in Biological Contexts

Understanding how structural modifications translate into changes in molecular interactions is crucial for rational drug design. For enzyme inhibitors, this involves analyzing how analogues bind to the active site.

Impact of Structural Modifications on Enzyme Inhibition Mechanisms

The this compound scaffold possesses key features that can mediate potent enzyme inhibition. The phenolic hydroxyl can act as a crucial hydrogen bond donor/acceptor, mimicking the hydroxyl of tyrosine, for instance. The pyridine ring can form hydrogen bonds or salt-bridge interactions with acidic residues like aspartate or glutamate. The fluorophenyl ring can engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Role of the Phenolic Hydroxyl: The importance of the hydroxyl group as a hydrogen bond donor can be confirmed by synthesizing the O-methylated analogue. A significant loss of activity would suggest a critical H-bond donor interaction. Its role as an anchor is common in inhibitors of enzymes like metalloproteinases, where it can chelate the active site metal ion (e.g., Zn²⁺). nih.gov

Role of the Pyridine Nitrogen: The basicity of the pyridine nitrogen is key. SAR studies often show that modifying substituents on the pyridine ring to alter its pKa can drastically change inhibitory potency, indicating the presence of an important ionic or hydrogen bond interaction. For example, in many kinase inhibitors, a pyridine nitrogen forms a key hydrogen bond with the "hinge" region of the enzyme.

Impact of the Fluorine Atom: The fluorine atom's role can be multifaceted. It can increase binding affinity through direct interactions with the protein backbone or side chains. For example, an interaction between the C-F bond and a backbone amide carbonyl group is a commonly observed stabilizing interaction. Molecular docking studies can help visualize these potential interactions. Replacing fluorine with hydrogen or a methyl group and observing a drop in potency would point to a favorable fluorine-specific interaction, whereas replacing it with chlorine might maintain activity if the interaction is primarily electronic or sterically tolerant. nih.gov

Molecular modeling and X-ray crystallography are powerful tools to elucidate these binding mechanisms. Docking studies can predict the binding pose of different analogues within an enzyme's active site, highlighting which substituents are likely to form productive interactions and which may cause steric clashes. For instance, a docking study might reveal that a larger substituent on the pyridine ring would be accommodated by a hydrophobic sub-pocket, guiding the synthesis of analogues to test this hypothesis. This iterative process of design, synthesis, testing, and structural analysis is the cornerstone of modern drug discovery.

Influence of Substituents on Receptor Binding Affinity (mechanistic binding, not therapeutic effect)

The binding affinity of a ligand to its receptor is a primary determinant of its biological activity. For derivatives of this compound, the nature and position of various substituents can significantly alter this interaction. The core structure itself, comprising a phenol and a pyridine ring, offers multiple points for modification.

The fluorine atom at the 4-position of the phenol ring is a key feature. Fluorine's high electronegativity and small size can lead to enhanced binding affinity. tandfonline.com This can occur through direct interactions with the protein target or by influencing the polarity of adjacent functional groups that are involved in binding. tandfonline.com For instance, the electron-withdrawing nature of fluorine can modulate the acidity of the phenolic hydroxyl group, which may be crucial for hydrogen bonding with receptor residues.

To systematically investigate the SAR of this scaffold, various modifications can be proposed. For example, altering the position of the fluorine atom on the phenolic ring or introducing additional substituents could probe the steric and electronic requirements of the binding pocket. Similarly, modifications to the pyridine ring, such as substitution at its 2-, 3-, 5-, or 6-positions, would allow for an exploration of how changes in steric bulk, electronics, and hydrogen bonding potential impact receptor affinity.

The following interactive data table illustrates a hypothetical SAR study, demonstrating how different substituents might influence receptor binding affinity, represented by the inhibition constant (Ki).

| Compound ID | R1 (Phenol Ring) | R2 (Pyridine Ring) | Receptor Binding Affinity (Ki, nM) |

| 1 | 4-F | H | 50 |

| 2 | 3-F | H | 75 |

| 3 | 4-Cl | H | 65 |

| 4 | 4-F | 2-CH3 | 120 |

| 5 | 4-F | 3-OCH3 | 40 |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Modulation of Cellular Pathway Interactions through Structural Changes (mechanistic, not clinical)